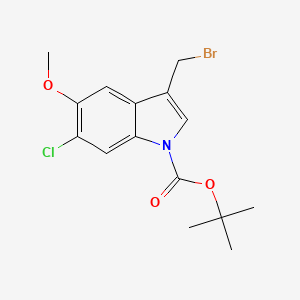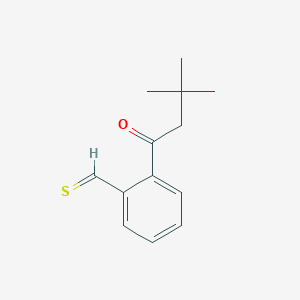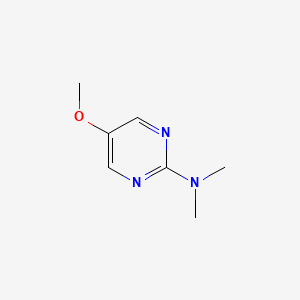
5-methoxy-N,N-dimethylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-N,N-dimethylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a methoxy group at the 5-position and two methyl groups attached to the nitrogen atoms at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N,N-dimethylpyrimidin-2-amine typically involves the reaction of 5-methoxypyrimidine with dimethylamine under specific conditions. One common method includes the use of a chlorinated derivative, such as 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine, which reacts with dimethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The process would likely include steps for purification and quality control to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
5-methoxy-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The pyrimidine ring can be reduced, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position if a halogen is present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl or carboxyl derivative, while substitution reactions could introduce various functional groups at the 4-position.
科学研究应用
5-methoxy-N,N-dimethylpyrimidin-2-amine is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
作用机制
The mechanism of action for 5-methoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the context of its use, but it often involves modulation of biochemical pathways related to pyrimidine metabolism .
相似化合物的比较
Similar Compounds
5-bromo-2-(dimethylamino)pyrimidine: Similar structure but with a bromine atom instead of a methoxy group.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Contains a pyridine ring fused with a pyrimidine ring.
Uniqueness
5-methoxy-N,N-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy group at the 5-position and the dimethylamino group at the 2-position makes it particularly useful in synthetic chemistry and biological research.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
5-methoxy-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)7-8-4-6(11-3)5-9-7/h4-5H,1-3H3 |
InChI 键 |
ARBIJKJIRBFFHO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=C(C=N1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



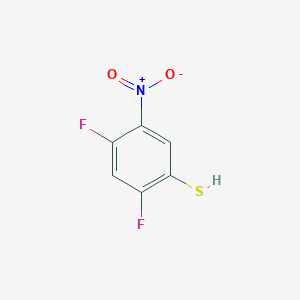
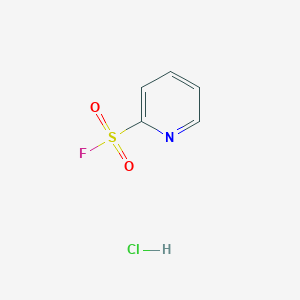
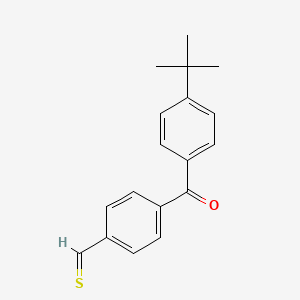
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
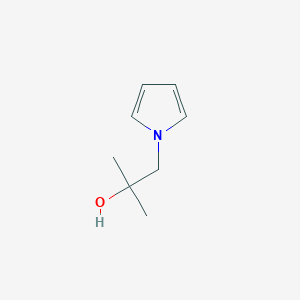
![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)
![Ethyl 6-(4-chlorophenyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13095366.png)

![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
